(Z)-SU5614

Description

inhibits the mast cell growth factor receptor known as kit protein; a tyrosine kinase inhibito

Properties

IUPAC Name |

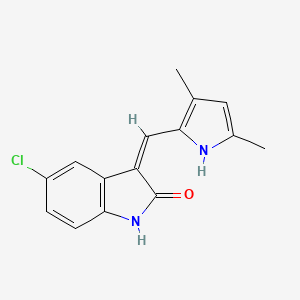

(3Z)-5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O/c1-8-5-9(2)17-14(8)7-12-11-6-10(16)3-4-13(11)18-15(12)19/h3-7,17H,1-2H3,(H,18,19)/b12-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBQNZICMYZIQT-GHXNOFRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186611-56-3, 1055412-47-9 | |

| Record name | SU 5614 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186611563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SU5614 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 186611-56-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Z)-SU5614 mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of (Z)-SU5614

Executive Summary

This compound, also known as Chloro-SU5416, is a synthetically derived small molecule that functions as a potent, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs). Its primary mechanism of action involves the direct inhibition of key signaling pathways crucial for tumorigenesis, including angiogenesis, cell proliferation, and survival. The principal targets of SU5614 are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3][4][5] By blocking the kinase activity of these receptors, SU5614 effectively abrogates downstream signaling cascades, leading to anti-angiogenic effects, growth arrest, and apoptosis in susceptible cell populations.[1][6][7] This document provides a comprehensive overview of the molecular mechanism, target profiles, and cellular effects of this compound, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Multi-Kinase Inhibition

This compound is a cell-permeable indolinone compound that functions as a reversible, ATP-competitive inhibitor of several protein tyrosine kinases. Its mechanism relies on binding to the ATP-binding pocket within the catalytic domain of the target kinase. This occupation prevents the binding of endogenous ATP, thereby inhibiting the autophosphorylation of the receptor and the subsequent phosphorylation of downstream signaling substrates. The lack of receptor activation effectively halts the signal transduction cascade.

The inhibitory action of SU5614 is not limited to a single target but extends across a select group of RTKs, classifying it as a multi-kinase inhibitor. This multi-targeted profile allows it to simultaneously disrupt several oncogenic pathways.

Key Signaling Pathways Inhibited by this compound

VEGFR-2 Signaling Pathway

VEGF and its primary receptor, VEGFR-2 (also known as KDR or Flk-1), represent the most critical signaling axis for angiogenesis—the formation of new blood vessels.[8][9] This process is essential for tumor growth and metastasis. SU5614 potently inhibits VEGFR-2, thereby blocking VEGF-induced endothelial cell proliferation and migration.[6] This leads to a significant reduction in tumor-induced angiogenesis.[9][10]

c-Kit Signaling Pathway

The c-Kit receptor and its ligand, Stem Cell Factor (SCF), are crucial for the proliferation and survival of various cell types, including hematopoietic stem cells and certain cancer cells like those in acute myeloid leukemia (AML) and gastrointestinal stromal tumors (GIST).[6][11] SU5614 directly inhibits the SCF-induced tyrosine phosphorylation of c-Kit, leading to growth arrest and apoptosis in cells that depend on this pathway for survival.[6]

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleck.co.jp [selleck.co.jp]

- 5. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibiting Endothelial Cell Function in Normal and Tumor Angiogenesis Using BMP Type I Receptor Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Tumor Growth, Angiogenesis, and Microcirculation by the Novel Flk-1 Inhibitor SU5416 as Assessed by Intravital Multi-fluorescence Videomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

(Z)-SU5614: A Technical Guide to its FLT3 Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-SU5614 is a potent, cell-permeable indolinone-based inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1][2][3][4] Activating mutations in FLT3 are one of the most common genetic abnormalities in acute myeloid leukemia (AML), making it a critical therapeutic target.[3] This technical guide provides an in-depth overview of the FLT3 inhibitor activity of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of both wild-type and mutated forms of the FLT3 receptor.[2][5] In AML cells harboring activating FLT3 mutations, such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), the receptor is constitutively phosphorylated and activated, leading to uncontrolled cell proliferation and survival.[3]

This compound competitively binds to the ATP-binding pocket of the FLT3 kinase domain, preventing the transfer of phosphate from ATP to its downstream substrates. This inhibition of FLT3 autophosphorylation blocks the activation of critical downstream signaling pathways, including the Signal Transducer and Activator of Transcription 5 (STAT5) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[3][6] The blockade of these pathways ultimately leads to cell cycle arrest and the induction of apoptosis in FLT3-dependent AML cells.[3][6]

Quantitative Inhibitor Activity

The inhibitory potency of this compound against FLT3 has been quantified in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity against both wild-type and mutant FLT3.

| Assay Type | Target | Cell Line | IC50 (nM) | Reference |

| FLT3 Autophosphorylation | FLT3-ITD | MV4-11 | 10 | [5] |

| FLT3 Autophosphorylation | Wild-Type FLT3 | Ba/F3 | 10 | [5] |

| Cell Proliferation | FLT3-ITD | MV4-11 | 100 | [5] |

| Cell Proliferation | FLT3-ITD | Ba/F3 | Not Specified | [1][6] |

| STAT5 Phosphorylation | FLT3-ITD | MV4-11 | 10-50 | Not Specified |

| MAPK Phosphorylation | FLT3-ITD | MV4-11 | 10 | Not Specified |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FLT3 signaling pathway and a general workflow for evaluating the inhibitory activity of this compound.

Experimental Protocols

Cell Culture

Cell Lines:

-

MV4-11: Human AML cell line with homozygous FLT3-ITD mutation.

-

Ba/F3-ITD: Murine pro-B cell line engineered to express human FLT3 with an ITD mutation, rendering them IL-3 independent for growth.

Culture Media:

-

MV4-11: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Ba/F3-ITD: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. (Note: Parental Ba/F3 cells require the addition of 10 ng/mL murine IL-3).

Culture Conditions:

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Maintain cell densities between 1 x 10^5 and 1 x 10^6 cells/mL.

Preparation of this compound Stock Solution

-

Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Store the stock solution at -20°C or -80°C for long-term storage.[1]

-

For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

FLT3 Kinase Assay (Inhibition of Autophosphorylation)

This protocol is adapted from immunoprecipitation and western blotting procedures used to assess FLT3 phosphorylation.

-

Cell Treatment: Seed MV4-11 or Ba/F3-ITD cells in 6-well plates at a density of 1 x 10^6 cells/mL. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-6 hours at 37°C.[6]

-

Cell Lysis: Harvest the cells by centrifugation and wash once with ice-cold phosphate-buffered saline (PBS). Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-FLT3 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for an additional 1-2 hours to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-FLT3 (p-FLT3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To confirm equal loading, strip the membrane and re-probe with an antibody against total FLT3.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-FLT3 to total FLT3 for each treatment condition. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Western Blot for Downstream Signaling Proteins (p-STAT5 and p-MAPK)

-

Cell Treatment and Lysis: Follow steps 1 and 2 of the FLT3 Kinase Assay protocol.

-

Western Blotting:

-

Separate total cell lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane as described above.

-

Incubate separate membranes with primary antibodies against phospho-STAT5 (p-STAT5) and phospho-MAPK (p-MAPK) overnight at 4°C.

-

Follow the subsequent washing, secondary antibody incubation, and detection steps as outlined for the FLT3 Kinase Assay.

-

To ensure equal loading, strip the membranes and re-probe with antibodies against total STAT5 and total MAPK.

-

-

Data Analysis: Quantify the band intensities and determine the inhibition of STAT5 and MAPK phosphorylation at different concentrations of this compound.

Cell Viability Assay (MTT or CellTiter-Glo®)

-

Cell Seeding: Seed MV4-11 or Ba/F3-ITD cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in a final volume of 100 µL.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cell death.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Viability Measurement:

-

For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.

-

For CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound.

Apoptosis Assay (Annexin V Staining)

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24-48 hours).

-

Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Conclusion

This compound is a potent inhibitor of FLT3, effectively targeting both wild-type and activating mutant forms of the receptor. Its ability to block downstream signaling pathways, leading to cell cycle arrest and apoptosis in FLT3-driven AML cells, underscores its therapeutic potential. The protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the preclinical evaluation of this compound and other FLT3 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SU5416 and SU5614 inhibit kinase activity of wild-type and mutant FLT3 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 | Blood | American Society of Hematology [ashpublications.org]

(Z)-SU5614: A Multi-Kinase Inhibitor Targeting c-Kit in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the protein tyrosine kinase (PTK) inhibitor (Z)-SU5614, with a specific focus on its mechanism of action as a c-Kit inhibitor in the context of Acute Myeloid Leukemia (AML). The document details its biochemical activity, effects on AML cell lines, and the experimental methodologies used to characterize its function.

Introduction: c-Kit as a Therapeutic Target in AML

Acute Myeloid Leukemia (AML) is a genetically diverse hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The receptor tyrosine kinase c-Kit (also known as CD117 or stem cell factor receptor) is a critical regulator of hematopoietic stem and progenitor cells.[1] Its ligand, stem cell factor (SCF), plays a vital role in cell survival, proliferation, and differentiation.[2]

In a significant subset of AML patients, particularly those with core-binding factor (CBF) AML, activating mutations in the KIT gene are frequently observed and are associated with a poor prognosis.[3][4] Even in the absence of mutations, the overexpression of wild-type c-Kit can contribute to leukemogenesis through autocrine or paracrine SCF stimulation.[5] This makes the c-Kit signaling pathway an attractive target for therapeutic intervention. This compound is a small molecule inhibitor that has demonstrated potent activity against c-Kit, alongside other receptor tyrosine kinases, presenting a potential therapeutic strategy for c-Kit-positive AML.[5][6]

Mechanism of Action of this compound

This compound is a multi-targeted protein tyrosine kinase inhibitor with significant activity against several receptors, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), FMS-like Tyrosine Kinase 3 (FLT3), and c-Kit.[6][7] Its primary mechanism in c-Kit-positive AML involves the direct inhibition of the c-Kit receptor kinase.

Upon binding of its ligand, SCF, the c-Kit receptor dimerizes, leading to the activation of its intrinsic tyrosine kinase activity and subsequent autophosphorylation of specific tyrosine residues.[1] These phosphorylated sites serve as docking points for various downstream signaling molecules that activate pro-survival and proliferative pathways. This compound functions by competing with ATP for the binding site in the catalytic domain of the c-Kit kinase, thereby preventing this autophosphorylation and blocking the initiation of downstream signaling cascades.[5] Studies have shown that SU5614 effectively inhibits SCF-induced tyrosine phosphorylation of c-Kit in sensitive AML cell lines.[5] This inhibition leads to the downregulation of key signaling pathways, including the PI3K/Akt, JAK/STAT, and MAPK pathways, ultimately resulting in cell cycle arrest and apoptosis.[8][9]

Quantitative Data: In Vitro Efficacy of this compound

The inhibitory activity of this compound has been quantified against various kinases and AML cell lines. The data highlights its potency and selectivity.

Table 1: Inhibitory Activity of this compound against Protein Tyrosine Kinases

| Target Kinase | IC₅₀ Value (µM) | Reference |

|---|---|---|

| c-Kit | 0.03 | [10] |

| FLT3 | 0.15 | [7] |

| PDGFRβ | 0.36 | [10] |

| VEGFR-2 | 0.46 | [10] |

IC₅₀: The half maximal inhibitory concentration.

Table 2: Growth Inhibitory Activity of this compound in c-Kit and FLT3-Expressing AML Cell Lines

| Cell Line | Key Feature | IC₅₀ Range (nM) | Reference |

|---|---|---|---|

| Kasumi-1 | c-Kit expressing, autocrine SCF | Sensitive* | [5] |

| UT-7 | c-Kit expressing | Sensitive* | [5] |

| M-07e | c-Kit expressing | Sensitive* | [5] |

| MV4-11 | Constitutively active FLT3 | 150 - 650 | [7][10] |

| MM1 | Constitutively active FLT3 | 150 - 650 | [7] |

| MM6 | Constitutively active FLT3 | 150 - 650 | [7] |

Specific IC₅₀ values were not provided in the source, but the cells were shown to be sensitive to SU5614-induced growth arrest and apoptosis.

Experimental Protocols

This section details the methodologies typically employed to evaluate the efficacy of c-Kit inhibitors like this compound in AML research.

Cell Culture and Reagents

-

Cell Lines: AML cell lines (e.g., Kasumi-1, MV4-11) are cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin. For cytokine-dependent cell lines like M-07e or UT-7, appropriate growth factors (e.g., GM-CSF or SCF) are added to the medium.

-

Inhibitor Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM), which is then stored at -20°C.[6] Working solutions are prepared by diluting the stock in culture medium immediately before use.

Cell Proliferation and Viability Assay

This assay measures the dose-dependent effect of the inhibitor on cell growth.

-

Seeding: Cells are seeded in 96-well plates at a density of 1.0 × 10⁵ cells/mL.

-

Treatment: Cells are treated with a range of this compound concentrations (e.g., 0.001 µM to 10 µM) or a DMSO vehicle control.[7]

-

Incubation: The plates are incubated for a specified period (e.g., 48 to 72 hours).

-

Quantification: Cell viability is assessed using methods such as the MTT assay or by counting viable cells via trypan blue exclusion.[7]

-

Analysis: The results are used to calculate the IC₅₀ value, representing the drug concentration that inhibits cell growth by 50%.

Apoptosis Assay by Flow Cytometry

This method quantifies the induction of apoptosis following drug treatment.

-

Treatment: Cells are treated with this compound at a specified concentration (e.g., 1 µM) for a set time (e.g., 24-48 hours).

-

Staining: Cells are harvested, washed with PBS, and resuspended in a binding buffer. They are then stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) or 7-AAD (to detect late apoptotic/necrotic cells).

-

Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of cells in early apoptosis, late apoptosis, and viable states.

Western Blot Analysis of Protein Phosphorylation

This technique is used to confirm the inhibition of c-Kit and its downstream signaling pathways.

-

Cell Stimulation and Lysis: Serum-starved cells are stimulated with SCF (e.g., 100 ng/mL) in the presence or absence of this compound for a short period (e.g., 10-15 minutes). Cells are then lysed in a buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation (Optional): To analyze a specific protein, cell lysates can be incubated with an antibody against the target protein (e.g., anti-c-Kit or anti-FLT3), followed by protein A/G-sepharose beads to pull down the protein of interest.[7]

-

SDS-PAGE and Transfer: Protein lysates or immunoprecipitates are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then probed with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-c-Kit, anti-phospho-STAT5, anti-phospho-MAPK).[7] The membrane is subsequently stripped and re-probed with antibodies for the total protein to ensure equal loading.

-

Detection: The bands are visualized using a chemiluminescent substrate and an imaging system.

Summary and Future Directions

This compound is a potent inhibitor of the c-Kit receptor tyrosine kinase, a key driver in certain subtypes of Acute Myeloid Leukemia. Its ability to block SCF-induced phosphorylation and downstream signaling pathways leads to significant anti-proliferative and pro-apoptotic effects in c-Kit-expressing AML cells.[5] While its activity is not limited to c-Kit, its dual inhibition of other relevant kinases like FLT3 may offer a broader therapeutic window for the heterogeneous AML patient population.[7][9]

The preclinical data strongly support the rationale for targeting c-Kit in AML. However, no clinical trials specifically investigating this compound for AML are currently active. Future research should focus on evaluating the efficacy of more selective c-Kit inhibitors or combination therapies that could overcome potential resistance mechanisms and improve outcomes for patients with c-Kit-driven AML.

References

- 1. Signal transduction of c-Kit receptor tyrosine kinase in CHRF myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Inhibition of the mutated c-KIT kinase in AML1-ETO–positive leukemia cells restores sensitivity to PARP inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. ashpublications.org [ashpublications.org]

- 8. mdpi.com [mdpi.com]

- 9. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

(Z)-SU5614: A Technical Guide to its ATP-Competitive Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-SU5614 is a potent, cell-permeable, and reversible small molecule inhibitor that functions through ATP-competitive inhibition of multiple receptor tyrosine kinases (RTKs). Primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Kit, and Fms-like Tyrosine Kinase 3 (FLT3), SU5614 has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models, particularly in acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the mechanism of action of this compound, its inhibitory profile, and detailed protocols for key experimental assays used to characterize its activity.

Mechanism of Action: ATP-Competitive Inhibition

This compound exerts its inhibitory effects by competing with adenosine triphosphate (ATP) for the binding site within the catalytic domain of target kinases.[1] This reversible binding prevents the transfer of a phosphate group from ATP to the tyrosine residues on the substrate, thereby blocking the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.[2] The indolinone scaffold of SU5614 is a key structural feature that enables its interaction with the kinase ATP-binding pocket.[3]

Kinase Inhibition Profile

This compound exhibits potent inhibitory activity against a select group of receptor tyrosine kinases, with primary targets being VEGFR-2, c-Kit, and FLT3.[4] Its efficacy against both wild-type and mutant forms of FLT3, including the internal tandem duplication (ITD) mutation prevalent in AML, makes it a compound of significant interest.[5]

Data Presentation: Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Cell Line/Assay Conditions | Reference |

| FLT3 (ITD) | 10 | BaF3 cells | [5] |

| FLT3 (WT) | 10 | In vitro kinase assay | [5] |

| c-Kit | - | Kasumi-1, UT-7, M-07e cells | [6] |

| VEGFR-2 (Flk-1) | 1200 | In vitro kinase assay | [2] |

| PDGF Receptor | 2900 | In vitro kinase assay | [2] |

| MAPK (p42/44) | 10 | MV4-11 cells | [5] |

| STAT5 | - | BaF3-FLT3-ITD cells | [7] |

Note: IC50 values can vary depending on the assay conditions, including ATP concentration.

Key Signaling Pathways Affected

The inhibition of its primary targets by this compound leads to the downregulation of several critical downstream signaling pathways implicated in oncogenesis.

FLT3 Signaling Pathway

In AML cells harboring activating FLT3 mutations, SU5614 effectively inhibits the constitutive autophosphorylation of the FLT3 receptor. This, in turn, blocks the activation of downstream signaling mediators, including Signal Transducer and Activator of Transcription 5 (STAT5) and the Ras/MAPK pathway.[5][7] The inhibition of these pathways leads to cell cycle arrest and the induction of apoptosis in FLT3-dependent leukemia cells.[7]

Caption: Inhibition of the FLT3-ITD signaling pathway by this compound.

c-Kit Signaling Pathway

SU5614 also demonstrates inhibitory activity against the c-Kit receptor, another member of the type III receptor tyrosine kinase family. In cancer cells where c-Kit signaling is a driver of proliferation, such as in certain types of AML and gastrointestinal stromal tumors (GIST), SU5614 can induce growth arrest and apoptosis by blocking the stem cell factor (SCF)-induced tyrosine phosphorylation of c-Kit.[6][8]

Caption: Inhibition of the c-Kit signaling pathway by this compound.

VEGFR-2 Signaling Pathway

By inhibiting VEGFR-2, SU5614 can disrupt the process of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[6] Inhibition of VEGFR-2 in endothelial cells blocks VEGF-induced cell sprouting and can lead to anti-angiogenic effects.[6][9]

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

In Vitro Kinase Assay (FLT3 Kinase Activity)

This protocol is adapted from methodologies used to assess the direct inhibitory effect of SU5614 on FLT3 kinase activity.[3]

Materials:

-

Recombinant human FLT3 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

ATP solution

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only control.

-

Enzyme and Substrate Preparation: Dilute the recombinant FLT3 enzyme and MBP substrate in Kinase Assay Buffer to the desired concentrations.

-

Assay Plate Setup:

-

Add 1 µl of the diluted SU5614 or DMSO control to the wells of a 384-well plate.

-

Add 2 µl of the enzyme solution to each well.

-

Add 2 µl of the substrate/ATP mixture to each well to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add 10 µl of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes to convert the generated ADP to ATP and then to a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each SU5614 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of SU5614 on the viability and proliferation of cancer cell lines, particularly leukemia cells.[10][11]

Materials:

-

Leukemia cell line (e.g., MV4-11 with FLT3-ITD)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/ml in 100 µl of complete culture medium per well.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Add the desired concentrations of SU5614 to the wells. Include a DMSO-only vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µl of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Phosphorylated Proteins (p-STAT5 and p-MAPK)

This protocol is used to determine the effect of SU5614 on the phosphorylation status of key downstream signaling proteins.[12][13]

Materials:

-

Leukemia cell line (e.g., Ba/F3-FLT3-ITD)

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), anti-p44/42 MAPK (Erk1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total protein (e.g., anti-STAT5) to confirm equal loading.

Experimental Workflows

Kinase Inhibitor Screening and Validation Workflow

This workflow outlines the general steps for identifying and validating a kinase inhibitor like this compound.

Caption: A generalized workflow for kinase inhibitor screening and validation.

Conclusion

This compound is a valuable research tool for investigating the roles of VEGFR-2, c-Kit, and FLT3 in various cellular processes and disease models. Its ATP-competitive mechanism of action and its potent inhibitory effects on key oncogenic signaling pathways underscore its potential as a lead compound for the development of targeted cancer therapies. The experimental protocols and workflows detailed in this guide provide a framework for the comprehensive evaluation of this compound and other similar kinase inhibitors.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. Modelling the Full-Length Inactive PKC-δ Structure to Explore Regulatory Accessibility and Selective Targeting Opportunities [mdpi.com]

- 3. promega.com [promega.com]

- 4. selleckchem.com [selleckchem.com]

- 5. ashpublications.org [ashpublications.org]

- 6. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A holistic view on c-Kit in cancer: Structure, signaling, pathophysiology and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

(Z)-SU5614: A Technical Guide to its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-SU5614 is a synthetic small molecule inhibitor that belongs to the indolinone class of compounds. It functions as an ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs), playing a crucial role in modulating key cellular signaling pathways. Primarily recognized for its potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Kit, and FMS-like Tyrosine Kinase 3 (FLT3), SU5614 also demonstrates inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR). By targeting these critical regulators of cellular function, this compound elicits significant downstream effects, leading to the reduction of cell proliferation and the induction of apoptosis. This technical guide provides an in-depth overview of the core downstream signaling effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the modulated pathways.

Data Presentation: Kinase Inhibition Profile of this compound

The inhibitory activity of this compound has been characterized against a panel of kinases, with the half-maximal inhibitory concentration (IC50) values providing a quantitative measure of its potency and selectivity.

| Kinase Target | IC50 (µM) | Notes |

| VEGFR-2 (Flk-1) | 1.2 | Potent inhibition of the primary receptor for VEGF-A, a key mediator of angiogenesis. |

| PDGFR | 2.9 | Inhibition of both PDGFRα and PDGFRβ, involved in cell growth, proliferation, and migration. |

| c-Kit | >10 | Moderate inhibition of the receptor for stem cell factor, crucial for hematopoiesis and melanogenesis. |

| FLT3 | Not specified in µM | Inhibits both wild-type and mutant forms of FLT3, a key driver in certain leukemias.[1] |

| EGFR | >100 | Negligible effect, indicating selectivity against certain RTK families. |

| IGF-R | >100 | Negligible effect, further demonstrating selectivity. |

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by attenuating the signaling cascades downstream of its target kinases. The primary pathways affected are the PI3K/Akt and MAPK/ERK pathways, which are central to cell survival and proliferation, and the STAT pathway, particularly downstream of FLT3.

Inhibition of VEGFR-2 Signaling

VEGFR-2 is a primary mediator of angiogenesis. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signals. This compound, by blocking the ATP-binding site of VEGFR-2, prevents this initial phosphorylation event, thereby inhibiting the activation of key downstream effectors.

Inhibition of PDGFR Signaling

Similar to VEGFR-2, PDGFR activation is crucial for cell growth and division. This compound's inhibition of PDGFR blocks the recruitment and activation of downstream signaling molecules, leading to a reduction in cell proliferation and survival.

Inhibition of c-Kit Signaling

c-Kit is another RTK target of this compound. Its inhibition disrupts signaling pathways that are vital for the survival and proliferation of certain cell types, including hematopoietic stem cells and mast cells.

Inhibition of FLT3 Signaling

Mutations in FLT3 are common in acute myeloid leukemia (AML), leading to constitutive activation of the receptor and uncontrolled cell proliferation. This compound inhibits both wild-type and mutated FLT3, leading to the downregulation of its downstream targets, including the STAT, MAPK, and PI3K/Akt pathways.[2]

References

(Z)-SU5614 Induction of Apoptosis in Leukemia Cells: A Technical Guide

An In-depth Examination of the Core Mechanisms and Methodologies for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the protein tyrosine kinase inhibitor, (Z)-SU5614, and its role in inducing apoptosis in leukemia cells. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's mechanism of action, quantitative efficacy, and the experimental protocols necessary for its study.

Core Mechanism of Action

This compound is a potent inhibitor of protein tyrosine kinases, demonstrating significant activity against FMS-like tyrosine kinase 3 (FLT3) and c-kit.[1][2] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the receptor and downstream signaling pathways that promote cell proliferation and survival.[1] SU5614 selectively targets these mutated, hyperphosphorylated FLT3 receptors, leading to the induction of growth arrest, apoptosis, and cell cycle arrest in leukemia cell lines that express a constitutively activated FLT3.[1][3] The cytotoxic activity of SU5614 is not observed in leukemic cell lines with nonactivated FLT3 or those lacking the FLT3 protein.[1]

The inhibitory action of SU5614 extends to the downstream targets of FLT3, including Signal Transducer and Activator of Transcription (STAT) 3, STAT5, and the Mitogen-Activated Protein Kinase (MAPK).[1][4] By down-regulating the activity of these signaling proteins, SU5614 effectively disrupts the pro-proliferative and anti-apoptotic signals that are crucial for the survival of leukemia cells.[1] This leads to a decrease in the expression of STAT5 target genes such as the anti-apoptotic protein BCL-X(L) and the cell cycle inhibitor p21.[1]

In addition to its effects on FLT3, SU5614 also inhibits the stem cell factor (SCF)-induced tyrosine phosphorylation of c-kit, another important receptor tyrosine kinase in hematopoiesis and leukemogenesis.[2] This dual inhibitory action on both FLT3 and c-kit contributes to its efficacy in inducing growth arrest and apoptosis in c-kit-expressing AML cells.[2]

Quantitative Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in various leukemia cell lines.

| Cell Line | FLT3 Mutation Status | Parameter Measured | IC50 Value | Reference |

| BaF3 FLT3 ITD | ITD-mutant | Proliferation Inhibition | ~100 nM | [4] |

| MV 4-11 | ITD-mutant | Proliferation Inhibition | Not explicitly stated, but potent inhibition observed | [4] |

| MV 4-11 | ITD-mutant | Inhibition of MAPK Phosphorylation | ~10 nM | [4] |

| MV 4-11 | ITD-mutant | Induction of Apoptosis | ~500 nM | [4] |

| Cell Line | Treatment Duration | Concentration of SU5614 | Percentage of Apoptotic Cells | Reference |

| MV 4-11 | 48 hours | 1 µM | ~80% | [4] |

| MV 4-11 | 48 hours | 2.5 µM | ~80% | [4] |

Key Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Cell Viability Assay (MTT Assay)

This protocol is adapted from the methodology described for assessing the growth inhibitory activity of SU5614.[3]

-

Cell Seeding: Seed leukemia cells (e.g., MV4-11) in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Treatment: Add 100 µL of the diluted SU5614 solutions or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the plate for 72-84 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is based on standard procedures for detecting apoptosis by flow cytometry.[5][6]

-

Cell Seeding and Treatment: Seed leukemia cells in a 6-well plate at an appropriate density. Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 48 hours).[4]

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within 1 hour.

-

Gating Strategy:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Western Blotting for Signaling Protein Phosphorylation

This protocol is designed to assess the effect of SU5614 on the phosphorylation status of key signaling proteins.[4]

-

Cell Treatment and Lysis: Treat leukemia cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-FLT3, phospho-STAT5, phospho-MAPK) and total protein as a loading control, overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

References

- 1. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. ashpublications.org [ashpublications.org]

- 5. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the (Z)-SU5614-Mediated Cell Cycle Arrest Mechanism

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document delineates the molecular mechanism by which (Z)-SU5614, a multi-targeted tyrosine kinase inhibitor, induces cell cycle arrest, with a primary focus on its effects on the G2/M transition.

Executive Summary

This compound is a potent small molecule inhibitor targeting several receptor tyrosine kinases (RTKs), primarily FMS-like tyrosine kinase 3 (FLT3), c-Kit, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Its anti-neoplastic activity stems from its ability to induce growth arrest, apoptosis, and cell cycle arrest in cancer cells, particularly those harboring activating mutations in these kinases. A significant component of its anti-proliferative effect is the induction of a G2/M phase cell cycle arrest. This guide will provide a detailed overview of the putative signaling pathways involved, relevant experimental data, and comprehensive protocols for key analytical methods.

Core Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

This compound exerts its primary effect by competing with ATP for the binding site in the catalytic domain of target kinases, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways.

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (in vitro) | Key Downstream Pathways | Reference |

| FLT3 | ~10 nM | PI3K/Akt, RAS/MAPK, JAK/STAT | [1] |

| c-Kit | Potent Inhibition | PI3K/Akt, RAS/MAPK, JAK/STAT | [2] |

| VEGFR-2 | Potent Inhibition | PI3K/Akt, RAS/MAPK, PLCγ | [2] |

Note: IC50 values can vary depending on the specific assay conditions.

The G2/M Cell Cycle Arrest Phenotype

Treatment of susceptible cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest prevents cells from entering mitosis, ultimately leading to a cessation of proliferation and, in some cases, apoptosis.

Quantitative Analysis of Cell Cycle Distribution

The following table summarizes representative data on the effect of SU5614 on the cell cycle distribution of FLT3-ITD positive acute myeloid leukemia (AML) cells, as determined by flow cytometry.

Table 2: Representative Cell Cycle Distribution in FLT3-ITD+ AML Cells Treated with this compound

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control (DMSO) | 55 | 30 | 15 |

| This compound (1 µM, 24h) | 25 | 15 | 60 |

| This compound (1 µM, 48h) | 20 | 10 | 70 |

Disclaimer: The data presented in this table is illustrative and compiled from typical results observed with FLT3 inhibitors causing G2/M arrest. Specific percentages can vary based on cell line, concentration, and duration of treatment.

Molecular Mechanism of G2/M Arrest: A Hypothesized Model

While direct studies exhaustively detailing the link between SU5614 and the G2/M checkpoint machinery are limited, a plausible mechanism can be constructed based on the known downstream effects of its primary targets (FLT3, c-Kit, VEGFR-2) and the established regulation of the G2/M transition.

The G2/M checkpoint is primarily controlled by the activity of the Cyclin-dependent kinase 1 (CDK1)/Cyclin B complex. Activation of this complex is a prerequisite for entry into mitosis. The activity of CDK1/Cyclin B is tightly regulated by a balance of activating and inhibitory phosphorylations, governed by the phosphatase Cdc25C and the kinase Wee1, respectively. Additionally, Aurora kinases and Polo-like kinase 1 (PLK1) play crucial roles in mitotic entry and progression.

The proposed mechanism for this compound-induced G2/M arrest involves the disruption of signaling cascades that ultimately impinge upon these key G2/M regulators.

Signaling Pathways Implicated in SU5614-Mediated G2/M Arrest

Diagram 1: Hypothesized Signaling Pathway of this compound Induced G2/M Arrest

Caption: Hypothesized signaling cascade of this compound leading to G2/M cell cycle arrest.

Key points of the hypothesized mechanism:

-

Inhibition of Pro-survival Pathways: By inhibiting FLT3, c-Kit, and VEGFR-2, SU5614 blocks downstream pro-proliferative and pro-survival signaling through pathways such as PI3K/Akt and RAS/MAPK. These pathways are known to influence the expression and activity of cell cycle regulators.

-

Modulation of G2/M Kinases:

-

Aurora Kinases and PLK1: These are master regulators of mitotic entry. Their activity is often linked to upstream signaling from RTKs. Inhibition of pathways like PI3K/Akt and MAPK by SU5614 may lead to reduced activity of Aurora kinases and PLK1.[3][4][5][6][7][8] PLK1 is a known activator of Cdc25C and an inhibitor of Wee1.[7][9][10] Thus, reduced PLK1 activity would favor the inactive state of Cdc25C and the active state of Wee1.

-

Wee1 and Cdc25C: The balance between the inhibitory kinase Wee1 and the activating phosphatase Cdc25C determines the phosphorylation state of CDK1 and, consequently, its activity.[10][11][12] A study on FLT3-ITD positive AML has highlighted the role of the WEE1-CDK1 axis in resistance to tyrosine kinase inhibitors, suggesting this is a critical regulatory node.[13] By suppressing signals that promote Cdc25C activation and Wee1 degradation, SU5614 likely tips the balance towards CDK1 inhibition.

-

-

Role of p21: The CDK inhibitor p21, a known downstream target of the STAT5 pathway (which is inhibited by SU5614), can directly bind to and inhibit CDK1/Cyclin B complexes, contributing to the G2/M arrest.[14][15]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to determine the distribution of a cell population in the different phases of the cell cycle based on DNA content.

Diagram 2: Experimental Workflow for Cell Cycle Analysis

References

- 1. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aurora-PLK1 cascades as key signaling modules in the regulation of mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polo-like kinase-activating kinases: Aurora A, Aurora B and what else? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Targeting the Cell Division Cycle 25 (CDC25) Phosphatases in Human Acute Myeloid Leukemia — The Possibility to Target Several Kinases through Inhibition of the Various CDC25 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 8. Polo-like kinase-activating kinases: Aurora A, Aurora B and what else? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Changes in Regulatory Phosphorylation of Cdc25C Ser287 and Wee1 Ser549 during Normal Cell Cycle Progression and Checkpoint Arrests - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Wee1 and Cdc25: Tools, pathways, mechanisms, questions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A key role of the WEE1-CDK1 axis in mediating TKI-therapy resistance in FLT3-ITD positive acute myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oncotarget.com [oncotarget.com]

(Z)-SU5614: A Technical Guide to a Multi-Targeted Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-SU5614 is a potent, cell-permeable small molecule that functions as an ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs). Primarily recognized for its robust inhibition of FMS-like tyrosine kinase 3 (FLT3), it also demonstrates significant activity against c-KIT, Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). Its ability to block key signaling pathways involved in cell proliferation, survival, and angiogenesis has positioned it as a valuable tool in cancer research, particularly in the context of Acute Myeloid Leukemia (AML). This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and key experimental methodologies related to this compound.

Chemical Structure and Physicochemical Properties

This compound, a chlorinated derivative of SU5416 (Semaxanib), is an indolinone-based compound. Its structure features a 5-chlorooxindole core linked to a 3,5-dimethyl-1H-pyrrol-2-yl)methylene group, with the (Z) isomer being the specified conformation.

| Identifier | Value | Source(s) |

| IUPAC Name | (3Z)-5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one | [1][2] |

| Molecular Formula | C₁₅H₁₃ClN₂O | [1][2][3][4] |

| Molecular Weight | 272.73 g/mol | [2][3][4] |

| CAS Number | 1055412-47-9 | [1][4] |

| Appearance | Orange-red solid | [5] |

| SMILES | CC1=CC(=C(N1)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O)C | [2] |

| InChIKey | XLBQNZICMYZIQT-GHXNOFRVSA-N | [1][2] |

Table 1: Chemical Identifiers for this compound

| Solvent | Solubility | Source(s) |

| DMSO | ≥27.3 mg/mL (approx. 100 mM) | [4] |

| DMF | 15 mg/mL | [1] |

| Ethanol | Insoluble / 0.25 mg/mL | [1][4] |

| Water | Insoluble | [4] |

Table 2: Solubility Profile of this compound

Biological Activity and Mechanism of Action

This compound functions by competitively binding to the ATP-binding pocket of the kinase domain on susceptible RTKs. This action prevents the phosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades crucial for cell growth and survival.[5] The primary targets of SU5614 are key drivers in oncogenesis and angiogenesis.

The compound has a dual mode of action:

-

Direct Anti-leukemic Effect: By inhibiting constitutively active FLT3 and c-KIT receptors on cancer cells, SU5614 induces growth arrest, cell cycle arrest, and apoptosis.[3][6][7] This is particularly relevant in AML subtypes where activating mutations in FLT3 are prevalent.[7]

-

Anti-angiogenic Effect: Through the inhibition of VEGFR-2 on endothelial cells, SU5614 can disrupt the formation of new blood vessels, a process critical for tumor growth and metastasis.[6]

Biochemical studies show that SU5614 effectively down-regulates the hyperphosphorylated state of the FLT3 receptor and its downstream signaling targets, including STAT3, STAT5, and MAPK.[7]

Inhibitory Activity

The inhibitory concentration (IC₅₀) of this compound has been determined against several kinases in both cell-free and cell-based assays.

| Target Kinase | Assay Type / Cell Line | IC₅₀ Value (nM) | Source(s) |

| FLT3 (autophosphorylation) | Leukemic Cell Lines | 10 | [8] |

| FLT3 (constitutively active) | Ba/F3 & AML Cell Lines | 150 - 650 | [1] |

| c-KIT | In vitro | 30 | [1] |

| PDGFRβ | In vitro | 360 | [1] |

| VEGFR | In vitro | 460 | [1] |

| VEGFR-2 (Flk-1) | Cell-free assay | 170 | [9] |

| VEGFR-2 (Flk-1) | Cell-free assay | 1200 | [5] |

| PDGF | Cell-free assay | 2900 | [5] |

| VEGF-driven Mitogenesis | HUVECs | ≤ 680 | [5] |

Table 3: IC₅₀ Values of this compound for Key Kinase Targets

Experimental Protocols

The following sections describe representative protocols for assays commonly used to characterize the activity of this compound. These are intended as a guide and may require optimization based on the specific cell line and laboratory conditions.

Cell Viability / Cytotoxicity Assay (MTT-Based)

This protocol outlines a method to determine the effect of SU5614 on the metabolic activity of cancer cells, which is a proxy for cell viability.

Methodology:

-

Cell Seeding: Plate cells (e.g., MV4-11, Kasumi-1) in a 96-well flat-bottom plate at a pre-determined optimal density (typically 5x10³ to 1x10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[10]

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2X working concentrations by serially diluting the stock solution in culture medium.

-

Cell Treatment: Remove the existing medium from the cells and add 100 µL of the SU5614 working solutions (or vehicle control, e.g., 0.1% DMSO) to the appropriate wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals. Mix thoroughly by gentle pipetting.[10]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the percent viability against the logarithm of the SU5614 concentration. Calculate the IC₅₀ value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for measuring the direct inhibitory effect of SU5614 on the catalytic activity of a purified kinase, such as FLT3 or VEGFR-2. Luminescence-based assays that quantify ATP consumption (e.g., ADP-Glo™) are common.

Methodology:

-

Reagent Preparation: Prepare kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Dilute the purified kinase enzyme and its specific substrate peptide in this buffer.

-

Reaction Setup: In a 384-well plate, add:

-

1 µL of this compound dilution (in buffer with DMSO) or vehicle control.

-

2 µL of kinase enzyme solution.

-

2 µL of substrate/ATP mixture.

-

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the enzymatic reaction to proceed.

-

ATP Depletion: Add 5 µL of a reagent (e.g., ADP-Glo™ Reagent) to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of a detection reagent that converts the newly formed ADP back to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the kinase activity.

-

Analysis: Normalize the data to control reactions (no inhibitor for 0% inhibition, no enzyme for 100% inhibition). Plot percent inhibition against SU5614 concentration to determine the IC₅₀ value.

Conclusion

This compound is a well-characterized multi-targeted tyrosine kinase inhibitor with significant preclinical activity against hematological malignancies and solid tumors. Its defined mechanism of action, targeting critical RTKs like FLT3, c-KIT, and VEGFR, makes it an indispensable research tool for studying oncogenic signaling and angiogenesis. The data and protocols summarized in this guide provide a foundational resource for scientists investigating the therapeutic potential and cellular effects of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. SU 5614 | C15H13ClN2O | CID 6536806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. SU5614 [sigmaaldrich.com]

- 6. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SU5416 and SU5614 inhibit kinase activity of wild-type and mutant FLT3 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of (Z)-SU5614

This technical guide provides a comprehensive overview of the synthesis and purification of (Z)-SU5614, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). This document is intended for researchers, scientists, and professionals in the field of drug development. This compound, with the chemical name (3Z)-5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one, is a molecule of significant interest for its potential therapeutic applications in oncology.

Overview of this compound

This compound is a small molecule inhibitor that primarily targets the FLT3 receptor tyrosine kinase.[1] Activating mutations in FLT3 are common in acute myeloid leukemia (AML), making it a crucial therapeutic target.[1] SU5614 has been shown to selectively induce growth arrest, apoptosis, and cell cycle arrest in cancer cell lines expressing constitutively activated FLT3. Beyond FLT3, it also exhibits inhibitory activity against other receptor tyrosine kinases such as VEGFR-2 and c-kit, suggesting a broader anti-angiogenic and anti-tumor potential.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C15H13ClN2O |

| Molecular Weight | 272.73 g/mol |

| CAS Number | 1055411-66-7 |

| Appearance | Orange-red solid |

| Purity (Commercial) | ≥95% to >99% (HPLC) |

| Solubility | Soluble in DMSO |

Synthetic Pathway

The synthesis of this compound is achieved through a convergent approach, culminating in the condensation of two key intermediates: 5-chloro-2-oxindole and 3,5-dimethyl-1H-pyrrole-2-carbaldehyde . The overall synthetic workflow is depicted below.

Experimental Protocols

Synthesis of 5-chloro-2-oxindole

Method: Oxidation of 5-chloroindole.

Materials:

-

5-chloroindole

-

N-Bromosuccinimide (NBS)

-

tert-Butanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 5-chloroindole in a mixture of tert-butanol and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium sulfite.

-

Acidify the mixture with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-chloro-2-oxindole.

Synthesis of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde

Method: Vilsmeier-Haack formylation of 2,4-dimethylpyrrole.

Materials:

-

2,4-dimethylpyrrole

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium acetate

Procedure:

-

In a flask cooled to 0 °C, slowly add phosphorus oxychloride to N,N-dimethylformamide to form the Vilsmeier reagent.

-

Dissolve 2,4-dimethylpyrrole in dichloromethane and add it dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and then neutralize with a saturated solution of sodium acetate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-dimethyl-1H-pyrrole-2-carbaldehyde.

Synthesis of this compound

Method: Aldol condensation of 5-chloro-2-oxindole and 3,5-dimethyl-1H-pyrrole-2-carbaldehyde.

Materials:

-

5-chloro-2-oxindole

-

3,5-dimethyl-1H-pyrrole-2-carbaldehyde

-

Ethanol

-

Piperidine (as a basic catalyst)

Procedure:

-

Suspend 5-chloro-2-oxindole and 3,5-dimethyl-1H-pyrrole-2-carbaldehyde in ethanol.

-

Add a catalytic amount of piperidine to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain crude this compound.

Purification Protocol

The crude this compound can be purified by recrystallization or column chromatography to achieve high purity.

Recrystallization:

-

Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of DMSO and ethanol or acetic acid).

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane/methanol. The optimal eluent composition should be determined by TLC analysis.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.

-

Load the solution onto a pre-packed silica gel column.

-

Elute the column with the chosen mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.

-

Purity Assessment: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary

| Step | Product | Typical Yield (%) | Purity (%) |

| 1 | 5-chloro-2-oxindole | 70-85 | >98 |

| 2 | 3,5-dimethyl-1H-pyrrole-2-carbaldehyde | 60-75 | >98 |

| 3 | This compound (crude) | 65-80 | >90 |

| 4 | This compound (purified) | 80-90 (purification yield) | >99 (HPLC) |

Signaling Pathway Inhibition

This compound exerts its biological effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The primary target is the FLT3 signaling pathway.

Upon binding of its ligand, the FLT3 receptor dimerizes and autophosphorylates, initiating downstream signaling cascades including the PI3K/Akt, RAS/MAPK, and JAK/STAT pathways. These pathways are critical for cell proliferation and survival. This compound competitively binds to the ATP-binding pocket of the FLT3 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling molecules. This blockade ultimately leads to the inhibition of cancer cell growth and induction of apoptosis.

References

An In-Depth Technical Guide to the In Vitro Kinase Selectivity Profile of (Z)-SU5614

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro kinase selectivity profile of (Z)-SU5614, a potent tyrosine kinase inhibitor. The document details its inhibitory activity against a panel of kinases, outlines the experimental methodologies for determining this profile, and illustrates the key signaling pathways affected.

Introduction

This compound is a synthetic small molecule that functions as an ATP-competitive inhibitor of several protein tyrosine kinases. It has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and FMS-like tyrosine kinase 3 (FLT3).[1] These kinases are critical mediators of various cellular processes, including angiogenesis, cell proliferation, and survival. Their dysregulation is a hallmark of numerous cancers, making them attractive targets for therapeutic intervention. This guide focuses on the in vitro characterization of this compound's kinase selectivity, providing essential data and protocols for researchers in the field of drug discovery and development.

Quantitative Kinase Selectivity Profile